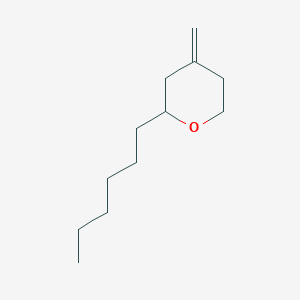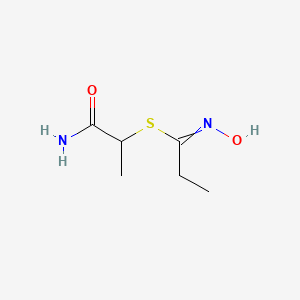
1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate is a chemical compound with a unique structure that includes both amino and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-amino-1-oxopropan-2-yl chloride with N-hydroxypropanimidothioate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tirzepatide: An antidiabetic medication with a similar structural motif.
ADB-CHMINACA: A synthetic cannabinoid with related chemical features.
Uniqueness
1-Amino-1-oxopropan-2-yl N-hydroxypropanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62382-49-4 |
|---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) N-hydroxypropanimidothioate |
InChI |
InChI=1S/C6H12N2O2S/c1-3-5(8-10)11-4(2)6(7)9/h4,10H,3H2,1-2H3,(H2,7,9) |
InChI Key |
CASMTWZHFVRACX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)SC(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(1-phenylcyclopentyl)methyl]propanedioate](/img/structure/B14520862.png)


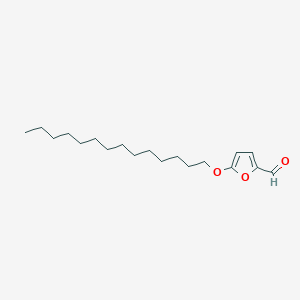
![5-{3-[(Oxan-2-yl)oxy]oct-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14520869.png)
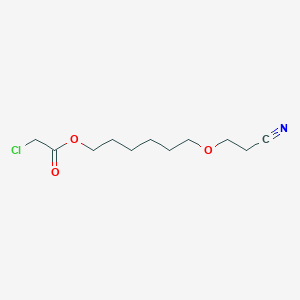

![5-Chloro-2-hydroxy-3-[(4-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14520891.png)

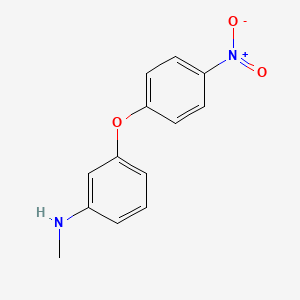
![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)
![Butyltris[(2-methylacryloyl)oxy]stannane](/img/structure/B14520908.png)

